1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
Description
The compound 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a pyridinone derivative characterized by a dihydropyridin-2-one core substituted with a pyrrolidine-1-sulfonyl group at position 5 and a 3-fluoro-4-methoxybenzyl moiety at position 1. The 3-fluoro-4-methoxyphenyl group may contribute to lipophilicity and influence intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical for biological activity .
Structural validation of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-III for graphical representation, ensuring accurate determination of bond lengths, angles, and puckering conformations .
Properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-24-16-6-4-13(10-15(16)18)11-19-12-14(5-7-17(19)21)25(22,23)20-8-2-3-9-20/h4-7,10,12H,2-3,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLRTZBLNWNCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated aromatic precursor, followed by the introduction of the methoxy group through methylation reactions. The pyrrolidine sulfonyl group is then added via sulfonylation reactions, and the final dihydropyridinone core is constructed through cyclization reactions. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction optimization, and purification techniques. Advanced technologies such as automated reactors and in-line monitoring systems are often employed to maintain consistent quality and minimize waste.
Chemical Reactions Analysis
Nucleophilic Substitution
The pyrrolidine-1-sulfonyl group in the compound can act as a leaving group under alkaline or acidic conditions, enabling nucleophilic substitution. For example:
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Conditions : Polar aprotic solvents (e.g., DMF, DMSO) with strong bases (e.g., NaH, KOtBu) or acidic conditions (HCl, H2SO4).
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Products : Substituted dihydropyridinones with new nucleophiles (e.g., alcohols, amines) replacing the sulfonyl group.
This reactivity is analogous to sulfonamide-substituted compounds undergoing SN2 reactions.
Elimination Reactions
The dihydropyridinone ring may undergo elimination to form a pyridine derivative, especially under thermal or acidic conditions:
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Conditions : Heating (e.g., reflux in toluene) or acidic catalysts (e.g., H2SO4).
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Product : Aromatic pyridine ring with loss of water.
This behavior is consistent with dihydropyridinone analogs that isomerize or eliminate under elevated temperatures .
Mannich-Type Reactions
The dihydropyridinone ring can participate in Mannich reactions, particularly with sulfonamide-substituted anhydrides:
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Conditions : Anhydride partners (e.g., maleic anhydride) and bases (e.g., Na2CO3).
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Product : β-Amino carbonyl compounds formed via C–N bond formation.
Such reactions are exemplified in the synthesis of γ- and δ-lactams using sulfone-substituted anhydrides .
Hydrolysis of the Sulfonamide Group
The pyrrolidine sulfonamide may hydrolyze under acidic or basic conditions:
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Conditions : Strong acids (HCl) or bases (NaOH) with heat.
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Products : Sulfonic acid (acidic hydrolysis) or primary amine (basic hydrolysis).
This reactivity is observed in sulfonamide-containing prodrugs, where hydrolysis modulates solubility and bioavailability .
Cyclization Reactions
The dihydropyridinone may engage in cyclization with nucleophilic partners (e.g., amines, alcohols):
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Conditions : Acidic or basic catalysis (e.g., HCl, pyridine).
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Product : Fused heterocyclic systems (e.g., pyrrolo[1,2-a]indole derivatives).
Analogous reactions are reported in the synthesis of nitrogen-containing heterocycles via tandem Michael addition/Wittig reactions .
Prodrug Formation
The sulfonamide group may be modified to form prodrugs, enhancing solubility or stability:
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Conditions : Esterification (e.g., methylene phosphate esters) or amidation.
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Product : Prodrugs with improved pharmacokinetic profiles.
This strategy is employed in TRPA1 inhibitors to address poor solubility issues .
Data Table: Key Reaction Conditions and Outcomes
Research Findings and Mechanistic Insights
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Sulfonamide Reactivity : The pyrrolidine sulfonamide group exhibits dual reactivity as a leaving group and a directing group, enabling substitution and cyclization reactions .
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Dihydropyridinone Stability : The dihydropyridinone core is prone to elimination under thermal stress, forming aromatic pyridine analogs .
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Prodrug Potential : Sulfonamide hydrolysis or esterification can modulate physicochemical properties, as demonstrated in TRPA1 inhibitor prodrugs .
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Catalytic Strategies : Phosphine-mediated reactions (e.g., Michael addition/Wittig) highlight the versatility of dihydropyridinones in heterocyclic synthesis .
References EVITACHEM. (2025). 5-(Azepane-1-sulfonyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one. ACS Publications. (2014). Diastereoselective Synthesis of γ- and δ-Lactams from Imines and .... AA Blocks. (2019). Synthesis and Applications of 9H-Pyrrolo[1,2-a]indole .... PubMed. (2018). 4-Fluoro-5-methylproline Sulfonamide Transient Receptor Potential .... PubMed. (2020). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H ....
Scientific Research Applications
Chemistry
1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one serves as a valuable building block in organic synthesis. Its unique structure allows for:
- Synthesis of complex molecules : It can be used as a precursor in multi-step reactions to create more intricate compounds.
- Study of reaction mechanisms : The compound's reactivity can provide insights into various chemical processes.
Biology
In biological research, this compound is being investigated for:
- Enzyme inhibition : Its structure suggests potential activity against specific enzymes, which could lead to therapeutic applications.
- Receptor binding studies : The compound may interact with various receptors, influencing signaling pathways.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Cancer treatment : Preliminary studies indicate it may inhibit tumor growth by targeting specific pathways involved in cancer proliferation.
- Anti-inflammatory effects : The compound shows promise in reducing inflammation through modulation of immune responses.
- Neurological disorders : Research is ongoing to evaluate its effects on neuroprotection and cognitive enhancement.
Industry
In industrial applications, this compound is utilized for:
- Development of advanced materials : Its unique chemical properties make it suitable for creating polymers and coatings with enhanced performance characteristics.
Preparation Methods
The synthesis of this compound typically involves several steps:
- Preparation of the fluorinated aromatic precursor : This step is crucial for establishing the foundation of the molecule.
- Methylation reactions : Introducing the methoxy group enhances the compound's reactivity.
- Sulfonylation reactions : Adding the pyrrolidine sulfonyl group is essential for biological activity.
- Cyclization reactions : Finalizing the dihydropyridinone core through controlled cyclization ensures high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
- Oxidation : Can form sulfoxides or sulfones, which may have different biological activities.
- Reduction : Converts the dihydropyridinone core to a saturated pyridinone, potentially altering its pharmacological profile.
- Substitution reactions : The aromatic ring can participate in electrophilic or nucleophilic substitutions, broadening the scope for further functionalization.
Mechanism of Action
The mechanism of action of 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit enzyme activity by occupying the active site or alter receptor signaling by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Pyridinone Derivatives
Core Modifications
(a) 5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one Derivatives
The parent scaffold 5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one (Ref: 10-F775072, ) shares the same pyrrolidine sulfonyl group but lacks the 3-fluoro-4-methoxybenzyl substituent.
(b) 3-(4-Methyl-5-sulfanyl-triazol-3-yl)-1-(trifluoromethylbenzyl)-1,2-dihydropyridin-2-one
This analogue () replaces the pyrrolidine sulfonyl group with a 4-methyl-5-sulfanyl-triazol-3-yl substituent and substitutes the benzyl group with a trifluoromethylphenyl group. The triazole ring introduces hydrogen-bonding capabilities, while the trifluoromethyl group increases electronegativity and lipophilicity compared to the target compound’s methoxy group .
Substituted Pyridinones in Pharmaceuticals
(a) 1-[(1S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-2(1H)-pyridinone
This compound (CAS 1453848-26-4, ) features a pyrimidinyl substituent and a chlorophenyl group. Its molecular weight (440.86 g/mol) exceeds the target compound’s (estimated ~400 g/mol), suggesting differences in solubility and bioavailability. The hydroxyethyl side chain may enhance polar interactions, contrasting with the target’s methoxybenzyl group .
(b) Chromenone-Pyrazolo Pyrimidine Derivatives
Example 64 in includes a fluorinated chromenone core linked to a pyrazolo pyrimidine. While structurally distinct, the shared fluorine atoms and sulfonyl-like groups (e.g., methanesulfonyl) indicate overlapping strategies for optimizing electronic properties and target binding .
Functional Group Analysis
Research Findings and Trends
Pyrrolidine Sulfonyl vs. Sulfonyl groups generally enhance solubility via polar interactions, whereas sulfanyl groups (e.g., in ) may participate in disulfide bond formation, affecting redox stability .
Fluorinated Aromatic Moieties :
- The 3-fluoro-4-methoxybenzyl group in the target compound balances electron-withdrawing (fluoro) and electron-donating (methoxy) effects, optimizing π-π stacking and hydrogen bonding .
- In contrast, the trifluoromethyl group in ’s analogue increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Synthetic Accessibility :
- The discontinuation of 10-F775072 () suggests challenges in scaling up pyrrolidine sulfonyl derivatives, possibly due to sulfonation step inefficiencies. This underscores the need for robust synthetic routes for the target compound .
Biological Activity
The compound 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a dihydropyridinone core, a pyrrolidine sulfonyl group, and a substituted phenyl moiety. The presence of the fluorine and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the following areas:
- Antibacterial Activity : Preliminary studies suggest that derivatives of similar structures show moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated significant AChE inhibition, which is crucial for treating neurological disorders .
- Anticancer Potential : The dihydropyridinone scaffold has been linked to anticancer properties in various studies. For instance, compounds derived from this scaffold have shown promising results against several cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The sulfonamide functionality is known for its role in enzyme inhibition. Compounds with similar moieties have been shown to effectively inhibit urease and AChE, contributing to their pharmacological profile .
- Binding Affinity : Molecular docking studies indicate that the compound may interact favorably with target proteins due to its structural features, enhancing its potential as a therapeutic agent .
- Cellular Uptake : The lipophilic nature of the compound may facilitate cellular uptake, allowing it to exert its effects more effectively within biological systems .
Antibacterial Efficacy
In a study evaluating the antibacterial properties of related compounds, several were found to exhibit significant activity against Salmonella typhi with IC50 values ranging from 2.14 µM to 6.28 µM. These findings suggest that modifications in the chemical structure can enhance antibacterial potency .
Anticancer Activity
Another investigation focused on the anticancer potential of dihydropyridinone derivatives revealed that certain analogs exhibited IC50 values below 100 µM against multiple cancer cell lines. This indicates a promising avenue for further development in cancer therapeutics .
Data Table
Q & A
Q. What are the optimal synthetic routes for preparing 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Sulfonylation : Introduce the pyrrolidine-1-sulfonyl group via nucleophilic substitution using pyrrolidine and a sulfonyl chloride derivative under inert conditions (e.g., N₂ atmosphere) .
- Methylation : Attach the 3-fluoro-4-methoxyphenylmethyl moiety using a Friedel-Crafts alkylation or palladium-catalyzed coupling, as described for structurally analogous pyridinones .
- Cyclization : Form the dihydropyridin-2-one core via acid-catalyzed cyclization of intermediate keto-enol tautomers .
- Optimization : Use high-throughput screening to vary catalysts (e.g., Pd(OAc)₂ for coupling), solvents (DMF or THF), and temperatures (80–120°C). Monitor purity via HPLC and adjust stoichiometry to minimize byproducts .
Q. How can NMR and IR spectroscopy be utilized to confirm the structural integrity of this compound?
Methodological Answer:
Q. What solubility and stability profiles should be characterized for this compound in preclinical studies?
Methodological Answer:
- Solubility : Test in DMSO, PBS (pH 7.4), and simulated gastric fluid using shake-flask or UV-Vis spectrophotometry. Structurally similar compounds show poor aqueous solubility, requiring co-solvents (e.g., 10% Cremophor EL) .
- Stability :
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, MD simulations) predict the biological targets of this compound?
Methodological Answer:
- Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinases, GPCRs) based on structural similarity to known ligands .
- Docking : Employ AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or phosphodiesterases. Prioritize binding poses with lowest ΔG values .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD/RMSF to validate target engagement .
Q. What experimental strategies are recommended for resolving contradictory data in structure-activity relationship (SAR) studies of derivatives?
Methodological Answer:
- Data Triangulation :
- Synthetic Variants : Synthesize derivatives with systematic substitutions (e.g., replacing pyrrolidine with piperidine or altering fluorine position) .
- Biological Assays : Test variants in parallel assays (e.g., enzyme inhibition, cell viability) to isolate substituent effects .
- Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
- Case Study : If fluorophenyl derivatives show conflicting potency, evaluate electron-withdrawing effects via Hammett plots or electrostatic potential maps .
Q. What in vivo models are suitable for assessing the pharmacokinetics and toxicity of this compound?
Methodological Answer:
- PK Studies :
- Toxicity :
- Acute : Single-dose MTD studies in mice (OECD 423).
- Subchronic : 28-day repeat-dose study with histopathology and serum biochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
